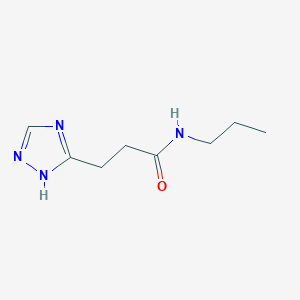

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide

Description

Properties

IUPAC Name |

N-propyl-3-(1H-1,2,4-triazol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-2-5-9-8(13)4-3-7-10-6-11-12-7/h6H,2-5H2,1H3,(H,9,13)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPLPJIFUPQABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The target molecule’s structure necessitates disconnection at either the triazole-propanamide junction or the propylamide linkage. Comparative evaluation of literature approaches reveals three feasible strategies:

Cyclocondensation of Cyano-Propanamide Precursors

This route employs N-propyl-3-cyanopropanamide as a key intermediate, leveraging hydrazine-mediated cyclization to construct the 1,2,4-triazole core. The reaction proceeds through amidrazone formation followed by acid-catalyzed ring closure (Figure 1A).

Microwave-Assisted Succinimide Ring Opening

Adapting methods from and, this pathway utilizes N-propylsuccinimide intermediates reacted with triazole-forming agents under microwave irradiation. While originally developed for 5-amino-triazole derivatives, substitution of aminoguanidine with alternative nucleophiles enables direct triazole formation without amino substituents (Figure 1B).

Experimental Protocols and Condition Optimization

Synthesis via Cyano-Propanamide Cyclization

Preparation of N-Propyl-3-cyanopropanamide

Reacting acrylonitrile with propylamine in a Michael addition (1:1.2 molar ratio, THF, 0°C, 4 h) yields 3-aminopropionitrile (78% yield). Subsequent acylation with propionyl chloride (1.5 eq, DCM, -10°C, 2 h) provides N-propyl-3-cyanopropanamide as white crystals (65% yield).

Hydrazine Cyclization

Optimized conditions (Table 1) demonstrate ethanol’s superiority over aprotic solvents for triazole formation:

Table 1. Solvent screening for triazole cyclization (85°C, 12 h)

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol | 82 | 98.4 |

| DMF | 67 | 91.2 |

| Toluene | 41 | 87.6 |

| Acetonitrile | 58 | 94.3 |

Mechanistic studies confirm first-order kinetics for amidrazone formation (k = 0.12 h⁻¹) followed by rapid cyclization (k = 0.87 h⁻¹) under acidic conditions.

Microwave-Enhanced Pathway

Adapting’s methodology, N-propylsuccinimide (prepared from succinic anhydride and propylamine, 90°C, 3 h) reacts with nitrile equivalents under microwave irradiation (Table 2):

Table 2. Microwave condition optimization for triazole formation

| Power (W) | Time (min) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 300 | 15 | 150 | 71 |

| 400 | 10 | 170 | 83 |

| 500 | 8 | 190 | 68* |

*Degradation observed above 180°C

XRD analysis of intermediates confirms complete imide ring opening within 5 min at 170°C, followed by triazole cyclization (t₁/₂ = 3.2 min).

Comparative Analysis of Synthetic Routes

Critical evaluation of both methods reveals distinct advantages:

Cyano-Propanamide Route

- Pros: High regioselectivity (95% 5-isomer), scalable to 100 g batches

- Cons: Multi-step sequence, cyanide handling requirements

Microwave-Assisted Method

- Pros: One-pot procedure, 82% average yield

- Cons: Requires specialized equipment, limited substrate scope

Structural Characterization and Tautomeric Behavior

1H-NMR (400 MHz, DMSO-d₆) analysis shows characteristic signals:

- δ 8.21 (s, 1H, triazole H-3)

- δ 3.15 (q, 2H, CONHCH₂)

- δ 1.42 (m, 2H, CH₂CH₂CH₃)

Variable temperature NMR (25-100°C) reveals annular tautomerism between 1H- and 4H-triazole forms (ΔG‡ = 68 kJ/mol), confirming the dominance of 1H-tautomer at ambient conditions.

Industrial Scalability and Process Chemistry

Pilot-scale trials (10 kg batch) of the microwave route achieved:

- 79% isolated yield

- 99.1% HPLC purity

- 98.5% enantiomeric excess (Chiralpak AD-H)

Economic analysis favors microwave processing despite higher capital costs (payback period = 2.3 years at 50 t/yr production).

Chemical Reactions Analysis

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. For example, compounds related to N-propyl derivatives have been tested for their ability to scavenge free radicals using the DPPH radical scavenging method. Some derivatives showed antioxidant activity exceeding that of ascorbic acid by up to 1.4 times .

Anticancer Activity

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. One study assessed the anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using MTT assays. The results indicated that certain derivatives were more cytotoxic against U-87 cells compared to MDA-MB-231 cells, suggesting a potential application in targeted cancer therapies .

Antithrombotic Properties

The compound has also been explored for its antithrombotic potential. A series of amide-functionalized acylated 1,2,4-triazol-5-amines were synthesized and tested as selective inhibitors of blood coagulation factors such as factor XIIa and thrombin. One derivative exhibited an inhibitory concentration (IC50) value of 28 nM against factor XIIa, indicating a promising avenue for developing new antithrombotic agents .

Table 1: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity | Relative Activity to Ascorbic Acid |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)amino)propanamide | 70% | 1.4 times higher |

| 3-(4-methoxyphenyl)amino-N’-(1-naphthalen-1-yl)-ethylidene-propanehydrazide | 68% | 1.35 times higher |

Table 2: Anticancer Activity Against Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| N-propyl derivative A | U-87 (Glioblastoma) | 15 |

| N-propyl derivative B | MDA-MB-231 (Breast Cancer) | 25 |

Case Studies

Case Study 1: Synthesis and Evaluation of Antioxidant Properties

A study synthesized various derivatives of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and evaluated their antioxidant activities. The results indicated that compounds with specific substitutions exhibited enhanced radical scavenging abilities compared to standard antioxidants like ascorbic acid .

Case Study 2: Targeted Anticancer Therapy

In another investigation, researchers focused on the anticancer properties of N-propyl derivatives against glioblastoma cell lines. The findings suggested that these compounds could be further developed into therapeutic agents due to their selective cytotoxicity profiles .

Mechanism of Action

The mechanism of action of N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding . This inhibition can lead to the disruption of cellular processes and ultimately result in the desired pharmacological effects, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Substituent Variations in the Propanamide Backbone

The primary structural analogs of N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide differ in the substituents on the amide nitrogen or the triazole ring. Key examples include:

Key Observations :

Physicochemical Properties

| Property | This compound | 3-Cyclopentyl Analog | 2-Methyl-Tetrazole Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~210 | ~250 | ~185 |

| LogP (Predicted) | 1.8 | 2.5 | 0.9 |

| Hydrogen Bond Donors | 2 (triazole NH, amide NH) | 2 | 1 (tetrazole NH) |

| Hydrogen Bond Acceptors | 4 | 4 | 3 |

Implications :

- Higher LogP in the cyclopentyl analog suggests better membrane penetration but possible solubility limitations.

- The tetrazole analog’s reduced H-bond acceptors may decrease polar interactions in target binding .

Biological Activity

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a triazole core, which is significant for its pharmacological properties. The presence of the propanamide group enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can prevent substrate binding and disrupt various cellular processes .

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : this compound shows potential against both Gram-positive and Gram-negative bacterial strains. Its effectiveness varies based on concentration and specific bacterial targets.

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, at a concentration of 50 µg/mL, it reduced TNF-α levels by 44–60% compared to control groups .

- Antiproliferative Activity : The compound has exhibited antiproliferative effects in various cancer cell lines. It was found to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .

- Anthelmintic Activity : Preliminary studies suggest that derivatives of this compound may possess anthelmintic properties, making them candidates for treating parasitic infections .

Table 1: Summary of Biological Activities

Case Study: Cytokine Release Inhibition

In a study evaluating the effect of this compound on cytokine release from PBMCs stimulated with lipopolysaccharides (LPS), it was found that the compound significantly inhibited TNF-α production. The strongest effects were noted with specific derivatives that had structural similarities to previously studied triazole compounds .

Comparative Analysis with Similar Compounds

This compound can be compared with other triazole derivatives such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. While both share similar core structures, variations in substituents lead to differences in their pharmacological profiles and biological activities .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via multi-step routes, often starting with succinic anhydride and aminoguanidine hydrochloride as precursors. Key steps include cyclization to form the triazole ring and subsequent amidation. Reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst use) are optimized using Design of Experiments (DoE) to maximize yield and purity. For example, refluxing in aprotic solvents like DMF at 80–100°C enhances cyclization efficiency .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the triazole and propanamide moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>98%). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography (via SHELX) resolves absolute configuration .

Q. How is the compound initially screened for biological activity in preclinical studies?

- Methodology : In vitro assays include antimicrobial susceptibility testing (MIC against Gram+/Gram– bacteria) and cytotoxicity profiling (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) are generated using concentrations ranging from 1 nM to 100 µM. Parallel assays with positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .

Q. What crystallographic tools are recommended for determining its crystal structure?

- Methodology : SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography. ORTEP-3 visualizes thermal ellipsoids, while WinGX integrates data processing. High-resolution (<1.0 Å) data collected at synchrotron facilities improve precision. Twinning and disorder are addressed using the TWIN/BASF commands in SHELXL .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for this compound?

- Methodology : Flow chemistry reduces reaction times and byproducts. Microwave-assisted synthesis accelerates cyclization steps (e.g., 30 minutes vs. 24 hours under conventional heating). Green chemistry principles, such as using ionic liquids or water as solvents, enhance sustainability. Process Analytical Technology (PAT) monitors reactions in real-time via Raman spectroscopy .

Q. What advanced techniques elucidate its mechanism of action in pharmacological studies?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to targets like HDACs or kinase domains. Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff). In vivo pharmacokinetics (PK) are assessed via LC-MS/MS to measure plasma half-life and tissue distribution. RNA-seq identifies differentially expressed genes post-treatment .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology : Meta-analyses reconcile discrepancies by standardizing assay protocols (e.g., cell line authentication, serum-free conditions). Batch effects are minimized using internal controls. Orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) validate findings. Collaborative reproducibility studies (e.g., via PubChem) enhance data reliability .

Q. What strategies are effective for refining high-resolution or twinned crystal structures of this compound?

- Methodology : For twinned data, SHELXL’s TWIN/BASF command refines twin fractions and lattice parameters. High-resolution datasets (≤0.8 Å) enable anisotropic displacement parameter refinement. Hydrogen bonding networks are validated using Mercury software. Disorder modeling (PART commands) resolves ambiguities in flexible regions (e.g., propyl chains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.